4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[cyclopropyl(thian-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCHOFZVIDOEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant anticonvulsant activity, suggesting that this compound may also interact with targets involved in neuronal signaling.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their function, leading to changes in cellular signaling.
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal signaling and synaptic transmission.
Result of Action
Based on the potential anticonvulsant activity of similar compounds, it may modulate neuronal signaling, potentially leading to a reduction in seizure activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets. .
Biological Activity
4-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a tetrahydrothiopyran moiety, and an oxobutanoic acid functional group. Its molecular formula is , with a molecular weight of approximately 245.34 g/mol.
Antimicrobial Properties
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial activity . The compound is effective against a range of bacteria, including both Gram-positive and Gram-negative strains. Notably, studies have shown that similar compounds can inhibit bacterial cell wall synthesis and disrupt essential metabolic pathways, which is crucial in the context of rising antibiotic resistance .
The proposed mechanism of action involves the binding of the compound to specific molecular targets such as enzymes or receptors, modulating their activity. The interaction may lead to the inhibition of bacterial growth through:
- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis processes critical for bacterial survival.
- Metabolic Pathway Disruption : It may affect various metabolic pathways essential for bacterial proliferation.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of 4-oxobutanoic acid. Among the tested compounds, those with longer alkyl chains showed increased activity against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. The study highlighted that compounds with structural modifications at specific positions exhibited enhanced antibacterial properties .
| Compound | Target Bacteria | % Inhibition |
|---|---|---|
| 1 | Aspergillus fumigatus | 96.5 |
| 2 | Helminthosporium sativum | 93.7 |
| 3 | Bacillus subtilis | 37.6 |
| 4 | Pseudomonas aeruginosa | 33.2 |
Study 2: Tyrosinase Inhibition
Another research focused on the tyrosinase inhibitory activity of alkyl derivatives related to oxobutanoic acids. While this study primarily examined other derivatives, it provided insights into structure-activity relationships that could be applicable to our compound. The findings indicated that compounds with three to four carbon alkyl groups demonstrated optimal inhibitory effects against tyrosinase, suggesting similar potential for our compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid as an anticancer agent. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds that share structural similarities with this acid have shown efficacy against polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
Inhibition of Kinase Activity
The compound's structure suggests it may function as an inhibitor of IKK2 (IκB kinase 2), which is implicated in inflammatory diseases and cancer. Inhibitors of IKK2 are being explored for the treatment of conditions such as rheumatoid arthritis and various cancers, making this compound a candidate for further investigation in these areas .
Biochemical Pathways
The compound interacts with several biochemical pathways, primarily through its action on enzyme inhibition. By inhibiting kinases like IKK2 and Plk1, it may alter signaling cascades that lead to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .
Structure-Activity Relationship (SAR) Studies
Research into the SAR of similar compounds has provided insights into how modifications can enhance potency and selectivity against specific targets. For example, variations in the cyclopropyl group or the thiopyran moiety can significantly affect the compound's biological activity, guiding future synthetic efforts to optimize efficacy .
Case Studies
Drug Development
The promising biological activities of this compound warrant further exploration through preclinical and clinical studies. Researchers are encouraged to synthesize analogs with improved pharmacokinetic properties to enhance bioavailability and reduce toxicity.
Expanded Applications
Beyond oncology and inflammation, this compound could be explored for neuroprotective effects or as a modulator in metabolic disorders due to its unique structural features that may interact with various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
The table below compares key structural and molecular features of 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid with two analogues from the literature: Butoctamide hemisuccinate () and 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid ().
Key Observations:
Substituent Diversity: The target compound incorporates a sulfur-containing thiopyran ring and a cyclopropyl group, likely enhancing lipophilicity and metabolic resistance. Butoctamide hemisuccinate features a branched 2-ethylhexyl chain and a succinate ester, contributing to high lipophilicity and esterase-mediated hydrolysis . 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid includes a chlorophenyl group (electron-withdrawing) and a methylpiperazine moiety, which may facilitate CNS penetration and receptor binding .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:
Lipophilicity and Bioavailability:
- The thiopyran and cyclopropyl groups in the target compound likely increase lipophilicity (logP >2), favoring blood-brain barrier penetration.
- Butoctamide hemisuccinate’s 2-ethylhexyl chain and ester linkage suggest even higher lipophilicity, aligning with its use as a sedative-hypnotic agent (marketed as Listomin S) .
- The chlorophenyl group in ’s compound introduces aromaticity and polarity, balancing lipophilicity and solubility .
Metabolic Stability:
- The thiopyran ring in the target compound may resist oxidative metabolism due to sulfur’s electron-rich nature.
Therapeutic Implications:
- Butoctamide hemisuccinate : Approved for insomnia due to its GABAergic modulation .
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves the coupling of a cyclopropyl-substituted tetrahydro-2H-thiopyran amine derivative with a 4-oxobutanoic acid or its activated derivative (e.g., acid chloride or ester). The key step is the formation of the amide bond linking the amino group on the tetrahydrothiopyran ring to the 4-oxobutanoic acid backbone.
Key Reaction Conditions and Reagents
Amide Bond Formation : This is commonly achieved by reacting the amine with an activated carboxylic acid derivative under conditions that promote coupling without racemization or side reactions. Typical activating agents include carbodiimides (e.g., EDC, DCC) or acid chlorides prepared in situ.
Solvents : Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are preferred to dissolve both reactants and promote efficient coupling.
Bases and Catalysts : Mild bases like potassium carbonate or sodium hydroxide are used to neutralize acid byproducts and drive the reaction forward. Catalysts such as palladium complexes can be employed in related synthetic steps involving cross-coupling reactions if needed.
Temperature and Time : Reactions are typically carried out at temperatures ranging from room temperature (20 °C) up to 100 °C, with reaction times from several minutes to hours depending on the step and reagents used.
Specific Preparation Routes and Conditions
Based on patent literature and related synthetic protocols for similar compounds, the following preparation methods are relevant:
| Step | Description | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Activation of 4-oxobutanoic acid or derivative | Use of acid chloride formation reagents or carbodiimides | 0-25 °C | 30 min to 2 h | Avoids racemization |
| 2 | Coupling with cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amine | In presence of base (e.g., K2CO3) and solvent (DMF, THF) | 20-85 °C | 1-24 h | Reaction monitored by TLC or HPLC |
| 3 | Purification | Crystallization or chromatography | Ambient | Variable | To achieve >95% purity |
Catalytic and Microwave-Assisted Variants
Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4, Pd2(dba)3) with phosphine ligands (X-Phos, BINAP) have been reported in related processes to facilitate coupling reactions, especially when halogenated intermediates are involved.
Microwave Irradiation : Microwave-assisted synthesis can accelerate reaction rates, allowing completion in minutes to a few hours at controlled temperatures (20 °C to 180 °C), improving yields and reducing byproducts.
Biocatalytic Approaches
Emerging research in biocatalysis suggests the potential for asymmetric synthesis of unnatural amino acids, including derivatives related to 4-oxobutanoic acid compounds, using C-N lyases. This approach offers stereoselectivity and milder reaction conditions, though specific application to this compound requires further development.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvents | DMF, THF, dioxane, water mixtures | Polar aprotic solvents preferred |
| Bases | K2CO3, NaOH, K3PO4 | Neutralize acid byproducts |
| Temperature | 20 °C to 100 °C (up to 180 °C with microwave) | Controlled to avoid decomposition |
| Reaction Time | 10 min to 24 h | Depends on method and catalyst |
| Catalysts | Pd complexes with phosphine ligands | Used in cross-coupling steps |
| Purity | >95% | Achieved by purification |
Research Findings and Notes
The presence of the tetrahydro-2H-thiopyran ring requires careful handling to prevent ring-opening or oxidation during synthesis.
Strong acids (HCl, TFA) may be used in deprotection or salt formation steps but are avoided during amide bond formation to prevent side reactions.
The cyclopropyl group is sensitive to harsh conditions; thus, mild reaction conditions are favored.
Purification techniques such as crystallization and chromatography are essential to isolate the target compound with high purity.
Patent WO2015067782A1 provides detailed synthetic schemes involving similar heterocyclic amine derivatives and outlines catalysts, solvents, and conditions applicable to this class of compounds.
Q & A
What are the common synthetic routes for preparing 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid, and what experimental conditions are critical for optimizing yield?
Basic : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, thioglycolic acid derivatives undergo Michael addition to α,β-unsaturated ketones under basic conditions (e.g., NaHCO₃) to form 4-oxobutanoic acid analogs . Key parameters include temperature control (20–40°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants.
Advanced : Stereochemical challenges arise due to the formation of R/S enantiomers during synthesis. Chiral chromatography (HPLC with amylose-based columns) or asymmetric catalysis (e.g., organocatalysts) may resolve enantiomers. Evidence from Friedel-Crafts acylation methods (using maleic anhydride) suggests that steric hindrance from the cyclopropyl and thiopyran groups requires prolonged reaction times (24–48 hrs) .
How can researchers characterize the stereochemistry and purity of this compound, particularly when synthesizing enantiomeric mixtures?
Basic : Standard techniques include -NMR for proton environment analysis, IR spectroscopy for carbonyl (C=O) and amide (N–H) group identification, and mass spectrometry (ESI-MS) for molecular weight confirmation .
Advanced : X-ray crystallography is definitive for resolving stereochemistry. For example, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid analogs were structurally confirmed via single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for activity . Polarimetry or circular dichroism (CD) can quantify enantiomeric excess.
What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
Basic : In vitro assays include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (MTT assay on cancer cell lines) .
Advanced : Mechanism-driven studies involve enzyme inhibition assays (e.g., kinase or protease targets) and molecular docking to predict binding interactions with proteins like cyclooxygenase-2 (COX-2). Structure-activity relationship (SAR) analysis of substituents (e.g., halogenated aryl groups in ) can guide functional group modifications .
What computational methods are effective for predicting the compound’s reactivity and binding affinity?
Basic : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces.
Advanced : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying key residues in binding pockets. QSAR models trained on analogs (e.g., 4-aryl-4-oxobutanoic acids) can predict bioavailability and toxicity .
How should researchers address stability and degradation during storage and experimental workflows?
Basic : Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the amide bond. Monitor degradation via TLC or HPLC .
Advanced : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. LC-MS/MS can characterize oxidative byproducts (e.g., sulfoxide formation from thiopyran oxidation). Evidence from wastewater degradation studies highlights the need for temperature-controlled environments to slow organic decomposition .
What crystallographic techniques are recommended for analyzing polymorphism or co-crystal formation?
Basic : Powder X-ray diffraction (PXRD) identifies crystalline phases, while DSC measures melting points and phase transitions .
Advanced : Co-crystallization with co-formers (e.g., nicotinamide) enhances solubility. High-throughput screening (e.g., solvent-drop grinding) explores polymorphic diversity. Single-crystal studies (as in ) reveal hydrogen-bonding networks critical for crystal packing .
What safety protocols are essential for handling this compound in laboratory settings?
Basic : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Follow GHS guidelines for skin/eye irritation (Category 2) and acute toxicity (Category 4) .
Advanced : Ecotoxicology assessments (e.g., Daphnia magna acute toxicity tests) evaluate environmental impact. Spill containment protocols should address solubility in organic solvents (e.g., ethanol) and neutralization with activated carbon .
How can researchers resolve contradictions in biological activity data across different studies?
Advanced : Meta-analysis of SAR data (e.g., comparing substituent effects in and ) identifies confounding variables like assay conditions (pH, serum concentration). Orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) validate target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
